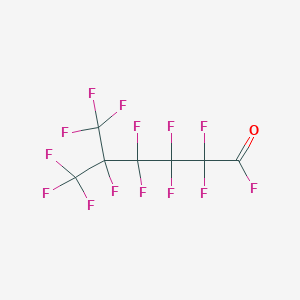
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride can be synthesized through the reaction of hexanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of specialized equipment to handle the highly reactive and corrosive nature of hydrogen fluoride. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with an amine may yield a fluorinated amide, while reaction with an alcohol may produce a fluorinated ester .
Aplicaciones Científicas De Investigación
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting diseases that involve fluorine-sensitive pathways.
Industry: It is used in the production of specialized materials, such as fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which hexanoyl fluoride, 2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)- exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The high electronegativity of fluorine can influence the reactivity and stability of the compound, making it a potent inhibitor of certain enzymes and a useful tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluoro-1-hexanesulfonyl fluoride: Another highly fluorinated compound with similar reactivity.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: A fluorinated diol with different functional groups but similar fluorine content.
Uniqueness
Decafluoro-5-(trifluoromethyl)hexanoyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of both a carbonyl and a fluoride group. This combination of features imparts distinct chemical properties that are not found in other similar compounds .
Propiedades
Número CAS |
18017-31-7 |
|---|---|
Fórmula molecular |
C7F14O |
Peso molecular |
366.05 g/mol |
Nombre IUPAC |
2,2,3,3,4,4,5,6,6,6-decafluoro-5-(trifluoromethyl)hexanoyl fluoride |
InChI |
InChI=1S/C7F14O/c8-1(22)2(9,10)4(12,13)5(14,15)3(11,6(16,17)18)7(19,20)21 |
Clave InChI |
JQXGQDNUXYODIT-UHFFFAOYSA-N |
SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
SMILES canónico |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F |
Key on ui other cas no. |
18017-31-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















